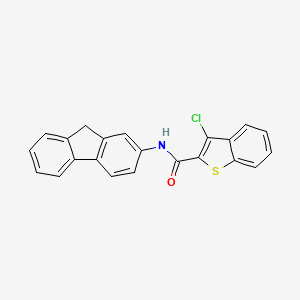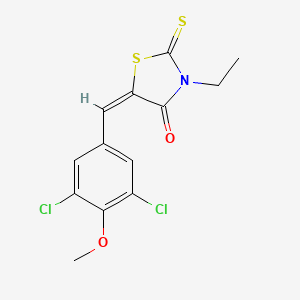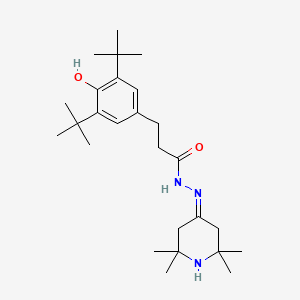![molecular formula C22H21NO B4898542 9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
9-[3-(3-methylphenoxy)propyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[3-(3-methylphenoxy)propyl]-9H-carbazole, also known as MPP-Cbz, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPP-Cbz is a carbazole derivative that has shown promise in various studies, including cancer research, neuroprotection, and anti-inflammatory effects.
作用機序
The mechanism of action of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole is not fully understood. However, studies have shown that this compound exerts its effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal cell death and improve cognitive function. This compound has also been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole for lab experiments include its simple synthesis method and its potential therapeutic applications. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole. One potential direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its effects on other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the development of analogs of this compound with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
合成法
The synthesis of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole involves the reaction of 3-methylphenol with 1-bromo-3-chloropropane to form 3-(3-methylphenoxy)propyl bromide. This intermediate is then reacted with carbazole in the presence of a palladium catalyst to yield this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
9-[3-(3-methylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-8-6-9-18(16-17)24-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNOLQKLJRUSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)

![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)


![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)



![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)
![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)